

Rogletimide: Application Notes and Experimental Protocols

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Compound Focus: Rogletimide

CAS No.: 92788-10-8

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Compound Overview and Historical Context

Rogletimide (also known as Pyridoglutethimide) is a **non-steroidal, type II aromatase inhibitor** related in chemical structure to aminoglutethimide [1]. It was investigated for the treatment of hormone-dependent breast cancer but was **never marketed** as a pharmaceutical product [1]. Its development was primarily hindered by its **lower potency** compared to other aromatase inhibitors that followed, such as letrozole and anastrozole, causing it to be unsuccessful in clinical trials [1].

Aromatase is the enzyme responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens like androstenedione and testosterone into estrogens such as estrone and estradiol [2] [3]. In postmenopausal women, estrogens are primarily synthesized in peripheral tissues (e.g., adrenal glands, adipose tissue), and elevated estrogen levels can stimulate the growth of estrogen receptor-positive breast cancer cells [2] [3]. By inhibiting the aromatase enzyme, **rogletimide** aimed to reduce systemic estrogen levels, thereby curbing the proliferation of hormone-sensitive cancer cells [2].

The following table summarizes its key characteristics and the rationale for its discontinued status:

*Table 1: Profile of **Rogletimide** as an Experimental Compound*

Attribute	Description
Chemical Class	Non-steroidal, Type II Aromatase Inhibitor [1]
Related Drug	Aminoglutethimide (structurally related but with fewer sedative side effects) [1]
Mechanism of Action	Reversible, competitive inhibition of the aromatase enzyme by binding to its cytochrome P450 heme moiety [3] [1]
Primary Investigational Use	Treatment of breast cancer [1]
Development Status	Development halted; not marketed [1]
Reason for Discontinuation	Lower potency compared to subsequent generation aromatase inhibitors (e.g., anastrozole, letrozole) [4] [1]

Pharmacological and Clinical Data

Rogletimide was administered orally in clinical trials [1]. Its pharmacological activity as an aromatase inhibitor was confirmed in humans, showing a dose-dependent suppression of estrogen synthesis.

Table 2: Clinical Pharmacodynamic Data of **Rogletimide** in Postmenopausal Women

Oral Dosage	Percent Aromatase Inhibition	Citation
200 mg twice daily	50.6%	[1]
400 mg twice daily	63.5%	[1]
800 mg twice daily	73.8%	[1]

For context, the table below compares **rogletimide** with other aromatase inhibitors, illustrating its relative position within the drug class.

Table 3: Comparison of Aromatase Inhibitors

Generation	Medication	Dosage	% Inhibition	Class	IC50 (in breast cancer homogenates)
First	Rogletimide	400 mg twice/day p.o.	63.5%	Type II	Not Specified
First	Aminoglutethimide	250 mg four times/day p.o.	90.6%	Type II	4,500 nM
Third	Letrozole	2.5 mg once/day p.o.	>99%	Type II	2.5 nM
Third	Anastrozole	1 mg once/day p.o.	~97%	Type II	10 nM

Detailed Experimental Protocol: HPLC Assay for Rogletimide and its Metabolites

The following is a detailed methodology for the extraction and quantification of **rogletimide** and its N-oxide isomer metabolites (R-Nox and S-Nox) from human plasma, as developed and validated in the 1990s [5].

Materials and Equipment

- **Analytical Standard: Rogletimide**, R-Rog, S-Rog, R-Nox, S-Nox, and S-aminoglutethimide (S-Ag) as internal standard.
- **Solid-Phase Extraction (SPE) Cartridges:** Bond Elut RP8 (500 mg).
- **HPLC System:** Configured with a UV detector.
- **HPLC Column:** Chiral cellulose-[4-methylbenzoate]ester column (e.g., Chiracel OJ).
- **Mobile Phase:** n-hexane / anhydrous ethanol (65/35, v/v).
- **Solvents:** HPLC-grade methanol, anhydrous ethanol, n-hexane, and water.

Sample Preparation and Extraction Procedure

- **Spike and Internal Standard Addition:** To 1 mL of plasma sample, add 5 μ M of the internal standard, S-aminoglutethimide (S-Ag).
- **SPE Cartridge Conditioning:** Condition a Bond Elut RP8 500-mg cartridge sequentially with 5 mL of methanol followed by 5 mL of water.
- **Sample Application:** Apply the spiked 1 mL plasma sample to the conditioned cartridge.
- **Cartridge Washing:** Wash the cartridge with 6 mL of water to remove polar impurities.
- **Analyte Elution:** Elute the target analytes (**rogletimide** isomers and N-oxide metabolites) using 4 mL of methanol. Collect the eluate.
- **Solvent Evaporation:** Evaporate the methanol eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
- **Reconstitution:** Reconstitute the dried residue in 400 μ L of anhydrous ethanol.
- **Injection:** Vortex thoroughly to ensure complete dissolution and inject 12-48 μ L of the reconstituted sample into the HPLC system.

Chromatographic Conditions

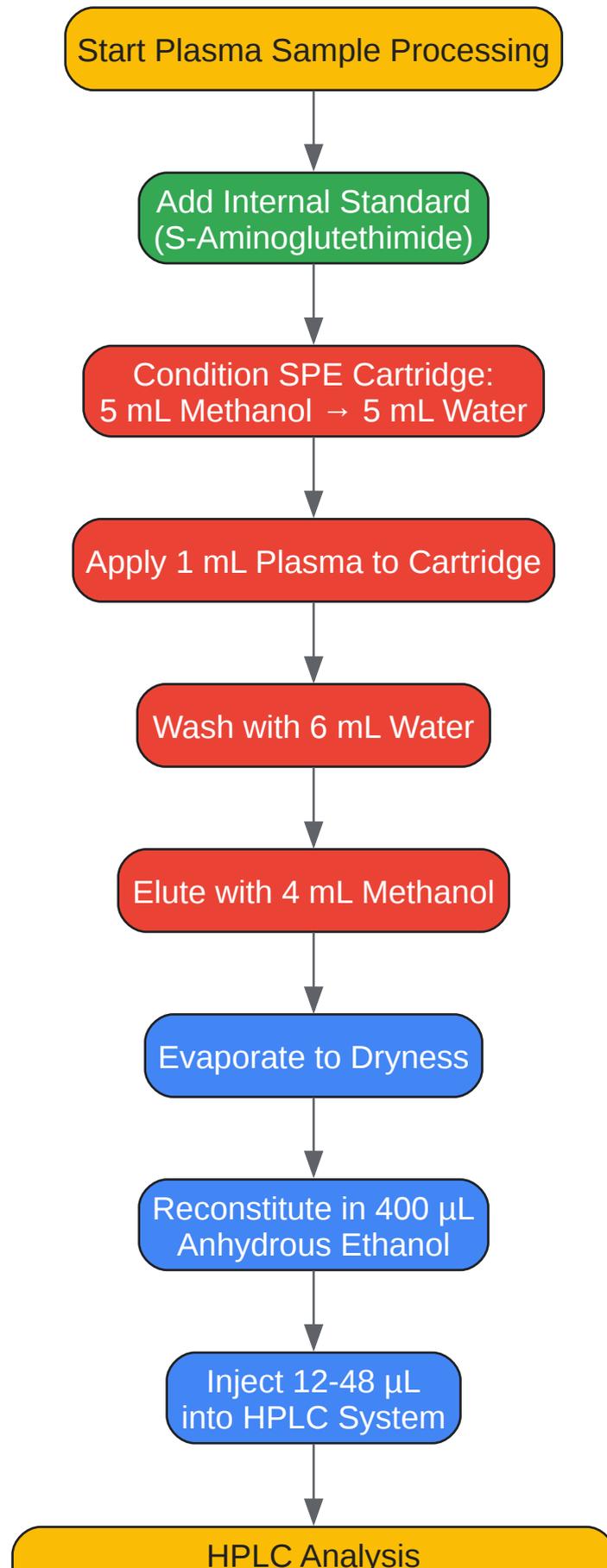
- **Column:** Chiralcel OJ column.
- **Column Temperature:** +35 °C (thermostated).
- **Mobile Phase:** n-hexane / anhydrous ethanol (65/35, v/v).
- **Flow Rate:** 0.9 mL/min.
- **Detection:** UV detection at a wavelength of 257 nm.
- **Run Time:** Approximately 76 minutes (or as needed for S-Nox to elute).
- **Retention Times (Approximate):**
 - R-Rog: ~17 min
 - S-Rog: ~28 min
 - R-Nox: ~31 min
 - S-Ag (Internal Standard): ~70 min
 - S-Nox: ~76 min

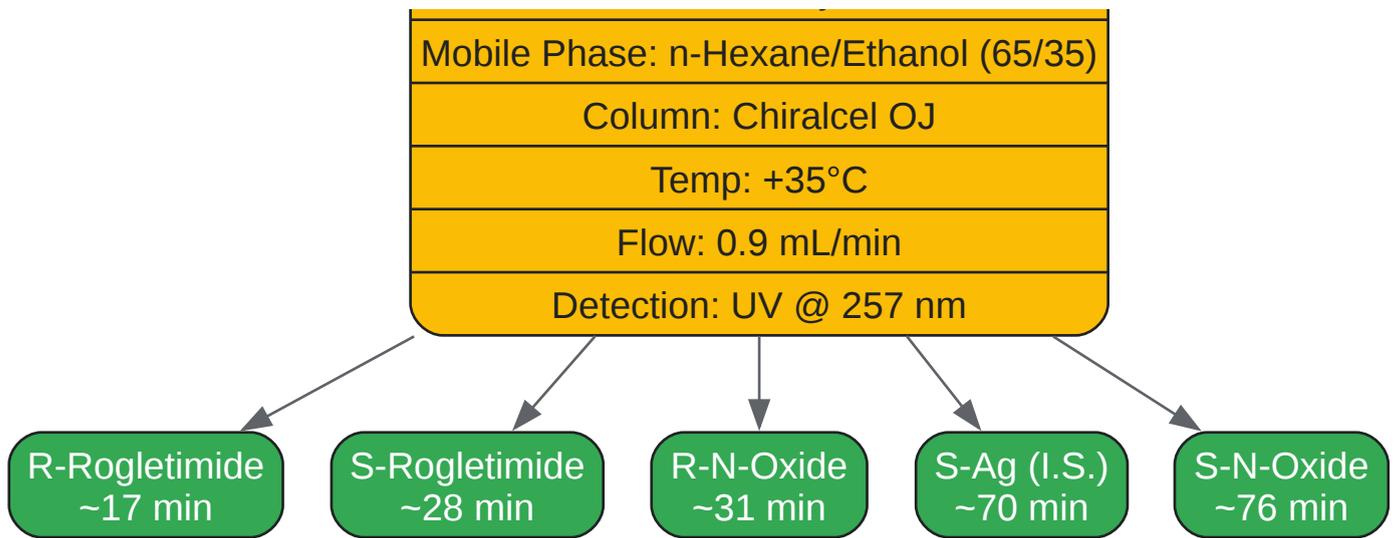
Method Validation and Performance Characteristics

The assay was validated with the following performance characteristics [5]:

- **Linearity:**
 - R-Rog: 2.5 to 10 μ M
 - S-Rog: 0.5 to 10 μ M
 - R-Nox: 0.25 to 2.5 μ M
 - S-Nox: 0.50 to 2.5 μ M

- **Detection Limit:**
 - R-Rog: 2.5 μM (Note: Blank plasma interference precluded accurate quantification below this level)
 - S-Rog: 0.5 μM
 - R-Nox: 0.25 μM
 - S-Nox: 0.5 μM
- **Reproducibility (at 2.5 μM):** Intra- and inter-assay coefficients of variation (CV) were calculated for each isomer, confirming the need for an internal standard to control for variability.



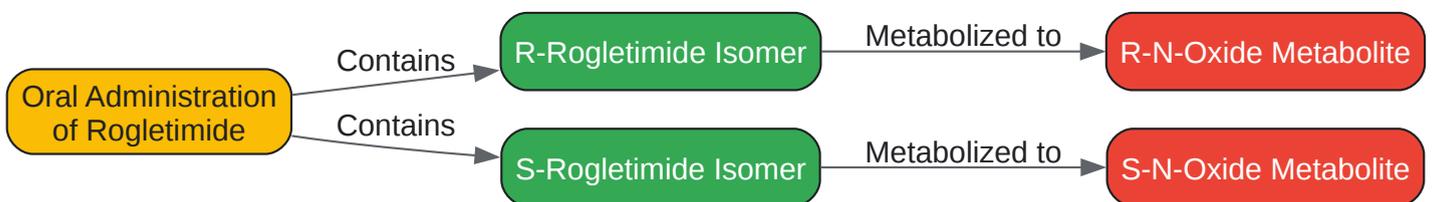


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Diagram 1: Experimental workflow for analysis of **rogletimide** and metabolites in plasma

Metabolic and Pharmacokinetic Insights

The chiral HPLC assay was successfully applied to plasma samples from breast cancer patients receiving oral **rogletimide**, confirming the method's feasibility [5]. The preliminary pharmacokinetic data from these studies suggested for the first time that both the R-Rog and S-Rog isomers are metabolized into their respective **rogletimide**-N-oxide compounds (R-Nox and S-Nox) [5].



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Diagram 2: Metabolic pathway of **rogletimide** isomers

Context in Modern Aromatase Inhibitor Research

While **rogletimide** itself is obsolete, research into aromatase inhibitors remains highly active. Modern **third-generation aromatase inhibitors**, including the non-steroidal agents **letrozole** and **anastrozole**, and the steroidal agent **exemestane**, are now the standard of care in the management of hormone receptor-positive breast cancer in postmenopausal women [2] [3]. These drugs achieve estrogen suppression greater than 97%, significantly more potent than the ~74% maximum suppression achieved by high-dose **rogletimide** [1].

Current research focuses on overcoming resistance to these inhibitors. **Radiogenomics**, which integrates medical imaging with genomic profiling, is a promising approach for understanding resistance mechanisms and developing personalized treatment strategies for metastatic endocrine-positive breast cancer [2].

Conclusion

Rogletimide represents an important step in the historical development of aromatase inhibitors. Although it was superseded by more potent compounds, the detailed experimental protocols developed for its analysis, such as the stereospecific HPLC assay, provide valuable methodological references for researchers working on chiral drug quantification and metabolic studies. The journey from early inhibitors like **rogletimide** to the highly effective third-generation agents available today underscores the continuous evolution of targeted cancer therapy.

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To cite this document: Smolecule. [Rogletimide: Application Notes and Experimental Protocols].

Smolecule, [2026]. [Online PDF]. Available at:

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